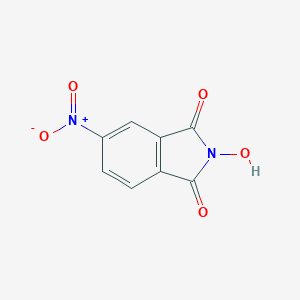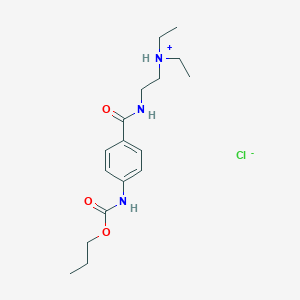![molecular formula C8H6N2O3S B034353 Acide 5-méthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylique CAS No. 101667-97-4](/img/structure/B34353.png)
Acide 5-méthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Methods : The compound has been synthesized through multiple methods. One approach involved the use of substituted benzylchlorides and chloroacetic acid, resulting in novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, confirmed by 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).
Molecular Structure Analysis
- Nuclear Magnetic Resonance (NMR) Data : The 1H NMR spectra of synthesized compounds contain signals indicative of the amino group, the methyl group at position 5 of the thieno(2,3-d)pyrimidine system, and the carboxamide NH group, which varies depending on the structure of the amide aromatic cycle (Kolisnyk et al., 2015).
Chemical Reactions and Properties
- Reactivity with Other Compounds : It's been found that the synthesized derivatives exhibit antimicrobial activity. Particularly, some compounds showed higher activity than reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été évalué pour son potentiel à lutter contre les infections microbiennes. Il sert de précurseur dans la synthèse de dérivés qui présentent des propriétés antimicrobiennes . L'interaction de ce composé avec les amines benzyliques substituées a été identifiée comme une procédure optimale pour préparer des composés cibles présentant une activité antimicrobienne.
Propriétés antitumorales
Les dérivés de la thiéno[2,3-d]pyrimidine, qui comprennent la variante 5-méthyl-4-oxo, se sont montrés prometteurs pour inhiber la croissance tumorale. Ces composés ont été testés sur diverses lignées cellulaires tumorales humaines, y compris les cellules cancéreuses de la prostate, du sein et du côlon, indiquant leur potentiel en tant qu'agents antitumoraux .
Thérapeutique antivirale
La structure de l'acide 5-méthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylique permet la création de composés présentant une activité antivirale significative. Plus précisément, les dérivés contenant des amines hétéroaryliques à cinq chaînons ont démontré une activité contre des virus tels que le virus de la maladie de Newcastle, comparable à celle de médicaments antiviraux connus tels que la ribavirine .
Bloc de construction de la synthèse chimique
En tant que bloc de construction dans la synthèse chimique, ce composé est utilisé pour construire des molécules plus complexes. Sa forme solide et sa stabilité à température ambiante en font un matériau de départ précieux en chimie organique de synthèse .
Recherche en science des matériaux
En science des matériaux, les dérivés de ce composé peuvent être utilisés pour modifier les propriétés de surface et créer de nouveaux matériaux présentant les caractéristiques souhaitées. Sa structure moléculaire permet l'introduction de divers groupes fonctionnels, ce qui peut conduire au développement de matériaux innovants .
Recherche en sciences de la vie
Dans la recherche en sciences de la vie, ce composé peut être utilisé pour étudier les voies biologiques et les processus. Ses interactions avec les enzymes et les récepteurs peuvent fournir des informations sur les mécanismes moléculaires des maladies et aider au développement de nouveaux médicaments .
Chromatographie
Le composé peut être utilisé en chromatographie comme un standard pour le développement et la validation des méthodes. Ses propriétés chimiques uniques lui permettent de servir de référence pour la séparation et l'analyse de composés similaires .
Mécanisme D'action
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with antimicrobial activity , suggesting they may interact with pathways relevant to bacterial growth and proliferation.
Result of Action
Related compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects.
Propriétés
IUPAC Name |
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGLBSDKJIAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328084 | |
| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101667-97-4 | |
| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What are the potential applications of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibit promising antimicrobial activity. Specifically:
- Antibacterial activity: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized via a 1,1’-carbonyldiimidazole promoted reaction with substituted benzyl amines, demonstrated good activity against Staphylococcus aureus and Bacillus subtilis strains. [] This activity was particularly pronounced in derivatives with no substituents or small substituents (methyl, methoxy) on the benzene ring. []
- Antifungal activity: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed notable inhibitory activity against the fungus Candida albicans. []
Q2: How does the structure of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives influence their antimicrobial activity?
A2: Structure-activity relationship (SAR) studies highlight the importance of specific structural features:
- Benzyl Substituents: The presence and nature of substituents on the benzene ring of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides significantly impact antibacterial activity. Compounds with no substituents or small, para-substituted groups exhibited greater potency against S. aureus and B. subtilis. []
- Alkylation at Position 3: The introduction of a benzyl group at the 3-position of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one appears crucial for activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. The unsubstituted derivative was inactive against these bacterial strains. [] This suggests that substitution at this position might be essential for interaction with specific bacterial targets.
Q3: What computational chemistry approaches have been used to study 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?
A3: Molecular docking studies have been performed on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to investigate their potential interaction with the bacterial enzyme TrmD from P. aeruginosa. [] Despite promising docking scores, conformational analysis revealed that these compounds might only partially inhibit TrmD, suggesting further structural optimization is necessary for stronger binding and improved efficacy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

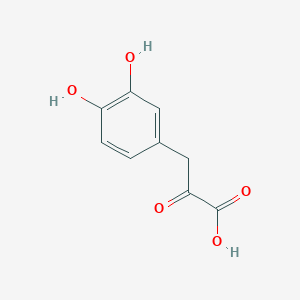
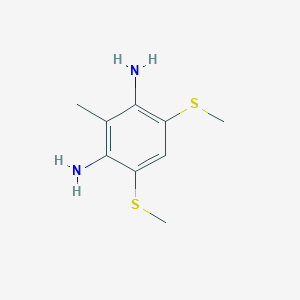
![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

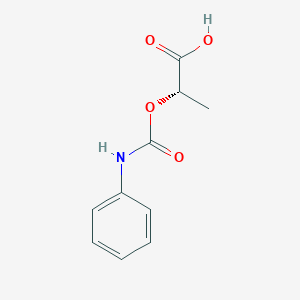
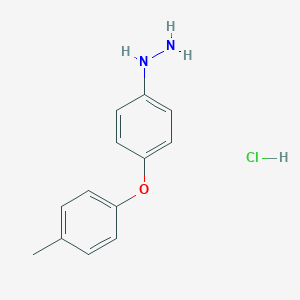


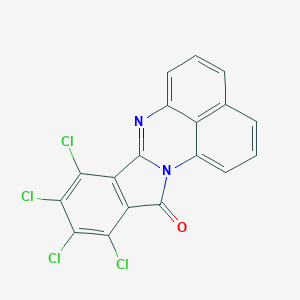
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
